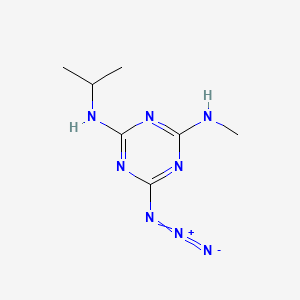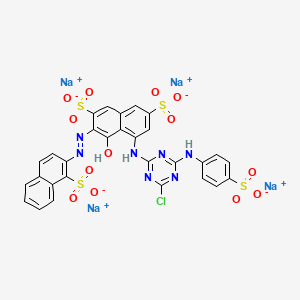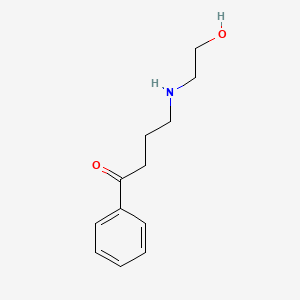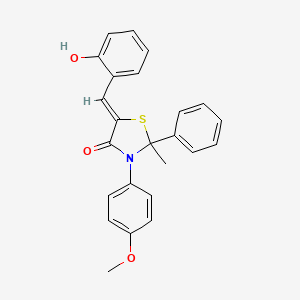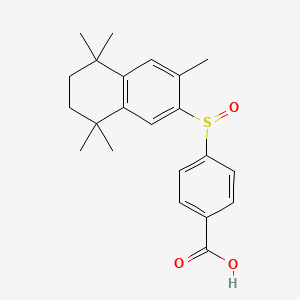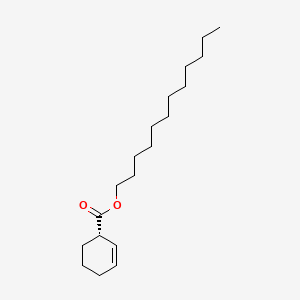
dodecyl (1S)-cyclohex-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters is a complex organic compound that belongs to the class of cyclohexene carboxylic acids. These compounds are characterized by a cyclohexene ring with carboxylic acid and alkyl ester functional groups. They are often used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters typically involves the esterification of 2-Cyclohexene-1-carboxylic acid with C12-16 alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters involves interactions with specific molecular targets and pathways. These compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexene-1-carboxylic acid esters: Similar in structure but may have different alkyl groups.
Cyclohexane carboxylic acid esters: Differ in the saturation of the cyclohexane ring.
Hexyl esters: Similar alkyl chain but different ring structures.
Uniqueness
2-Cyclohexene-1-carboxylic acid, 5(or 6)-carboxy-4-hexyl-, C12-16-alkyl esters are unique due to the presence of both cyclohexene and hexyl groups, which confer specific chemical and physical properties. These properties make them suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C19H34O2 |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
dodecyl (1S)-cyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h12,15,18H,2-11,13-14,16-17H2,1H3/t18-/m1/s1 |
Clave InChI |
ZXPNQYISXDDMGI-GOSISDBHSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)[C@H]1CCCC=C1 |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


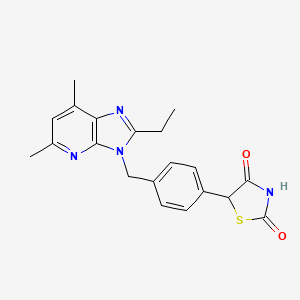
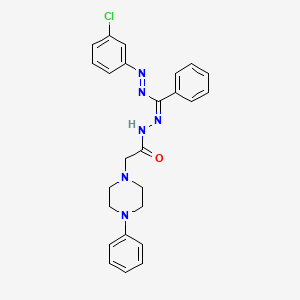
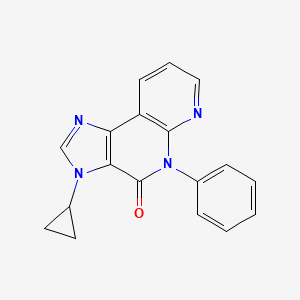
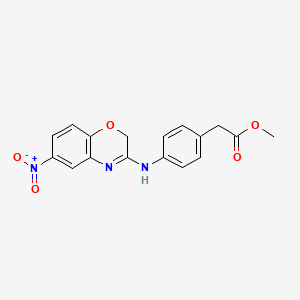
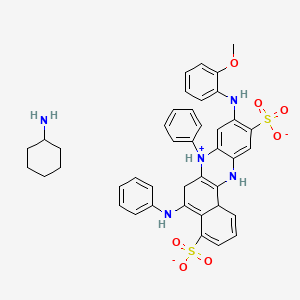
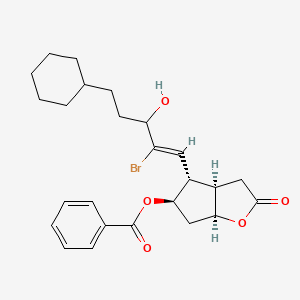
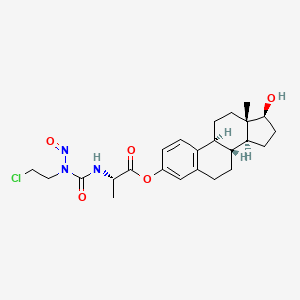
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
